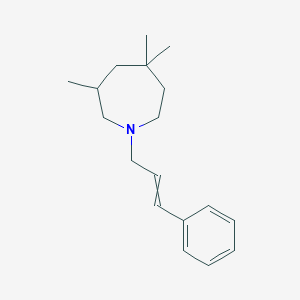
6,8-Dichloro-2H-1,3-benzoxazine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-2H-1,3-benzoxazine-2-thione is a heterocyclic compound that contains both chlorine and sulfur atoms within its structure This compound is part of the benzoxazine family, which is known for its diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2H-1,3-benzoxazine-2-thione typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2H-1,3-benzoxazine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxazines depending on the nucleophile used.
Scientific Research Applications
6,8-Dichloro-2H-1,3-benzoxazine-2-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty polymers and resins due to its unique chemical properties.
Mechanism of Action
The mechanism by which 6,8-Dichloro-2H-1,3-benzoxazine-2-thione exerts its effects involves interactions with various molecular targets. The compound can bind to enzymes and proteins, altering their activity. The presence of chlorine and thione groups allows it to form covalent bonds with nucleophilic sites on biological molecules, leading to changes in their function and activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichloro-4-hydroxy-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one
- 6,8-Dichloro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine-2-thione
- 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
6,8-Dichloro-2H-1,3-benzoxazine-2-thione is unique due to the presence of both chlorine atoms and a thione group, which confer distinct reactivity and potential biological activities
Properties
CAS No. |
647849-61-4 |
|---|---|
Molecular Formula |
C8H3Cl2NOS |
Molecular Weight |
232.09 g/mol |
IUPAC Name |
6,8-dichloro-1,3-benzoxazine-2-thione |
InChI |
InChI=1S/C8H3Cl2NOS/c9-5-1-4-3-11-8(13)12-7(4)6(10)2-5/h1-3H |
InChI Key |
RMAUMEZVPQQAOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C=NC(=S)O2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)


![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)
![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)
![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)



![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)](/img/structure/B12591960.png)

![2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12591964.png)

![Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide, 5'-methoxy-N-methyl-3'-oxo-N-[2-(1-piperidinyl)ethyl]-, trans-(9CI)](/img/structure/B12591979.png)
